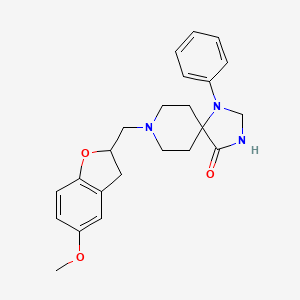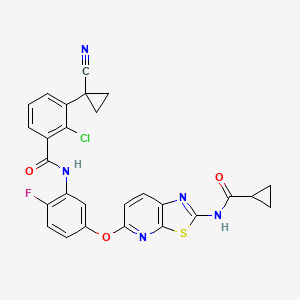
Takeda-6d
概要
説明
Potent inhibitory activity in both B-RAF and VEGFR2
Takeda-6d is a Novel DFG-out RAF/vascular endothelial growth factor receptor 2 (VEGFR2) inhibitor.
科学的研究の応用
がん研究
Takeda-6dは、RAFキナーゼとVEGFR2のデュアルインヒビターです . 野生型B-RAF、変異型B-RAF V600E、C-RAF、およびVEGFR2を阻害します . B-RAF V600Eを発現するいくつかの結腸がんおよびメラノーマ細胞株において、MEKおよびERK1/2のリン酸化を阻害することが判明しています . これにより、特に結腸がんとメラノーマの研究において、がん研究の潜在的な候補となっています。
成長因子受容体の阻害
This compoundは、19種類の追加のキナーゼのパネルに対して、RAFキナーゼとVEGFR2に選択的です . ただし、FGFR3、PDGFRα、およびPDGFRβを阻害します . これは、this compoundが成長因子受容体の阻害に焦点を当てた研究で使用できることを示唆しています。
VEGF-A誘導リン酸化
This compoundは、VEGFR2過剰発現KDR細胞において、VEGF-A誘導VEGFR2リン酸化を阻害することが判明しています . これは、血管新生と血管生物学に関連する研究における潜在的な応用を示唆しています。
生体内抗腫瘍活性
This compoundは、生体内抗腫瘍活性を示しています。 A375メラノーママウス異種移植片モデルにおいて、this compound(10 mg / kg)は腫瘍容積を減少させました . これは、前臨床研究および薬物開発における潜在的な使用を示唆しています。
キナーゼ阻害
This compoundは、IC50が7.0nMのB-RAFとIC50が2.2nMのVEGFR2の両方において、強力な阻害活性を示しました . これは、キナーゼ阻害に関連する研究における潜在的な使用を示唆しています。
細胞シグナル伝達
This compoundがRAFキナーゼとVEGFR2を阻害する能力は、細胞シグナル伝達、特にERK / MAPKシグナル伝達経路に関連する研究における潜在的な使用を示唆しています .
生化学研究
This compoundは、生化学物質のカテゴリーに分類されます . さまざまな阻害活性は、特にキナーゼと成長因子受容体シグナル伝達の研究において、生化学研究における潜在的な使用を示唆しています .
作用機序
Takeda-6d, also known as 2-chloro-3-(1-cyanocyclopropyl)-N-(5-((2-(cyclopropanecarboxamido)thiazolo[5,4-b]pyridin-5-yl)oxy)-2-fluorophenyl)benzamide or 2-Chloro-3-(1-Cyanocyclopropyl)-N-[5-({2-[(Cyclopropylcarbonyl)amino][1,3]thiazolo[5,4-B]pyridin-5-Yl}oxy)-2-Fluorophenyl]benzamide, is a potent and orally active inhibitor with a wide range of applications in biochemical research .
Target of Action
The primary targets of this compound are BRAF and VEGFR2 . BRAF is a protein kinase involved in sending signals inside cells, which are involved in directing cell growth. VEGFR2 is a receptor for vascular endothelial growth factor (VEGF), playing a key role in angiogenesis, the growth of new blood vessels .
Mode of Action
This compound interacts with its targets by inhibiting their activity. It has IC50 values of 7.0 nM for BRAF and 2.2 nM for VEGFR2, indicating its potent inhibitory action . By inhibiting these targets, this compound can suppress the signaling pathways they are involved in .
Biochemical Pathways
This compound affects the MAPK/ERK and VEGFR2 pathways . By inhibiting BRAF, it suppresses the MAPK/ERK pathway, leading to decreased cell proliferation. Its inhibition of VEGFR2 leads to antiangiogenesis, suppressing the growth of new blood vessels .
Pharmacokinetics
This compound is orally active and shows sufficient oral bioavailability . It has been shown to have a bioavailability of 70.5% in rats .
Result of Action
The inhibition of BRAF and VEGFR2 by this compound leads to significant suppression of ERK1/2 phosphorylation . This results in antitumor activity, as seen in studies where this compound showed tumor regression without severe toxicity .
特性
IUPAC Name |
2-chloro-3-(1-cyanocyclopropyl)-N-[5-[[2-(cyclopropanecarbonylamino)-[1,3]thiazolo[5,4-b]pyridin-5-yl]oxy]-2-fluorophenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H19ClFN5O3S/c28-22-16(2-1-3-17(22)27(13-30)10-11-27)24(36)31-20-12-15(6-7-18(20)29)37-21-9-8-19-25(33-21)38-26(32-19)34-23(35)14-4-5-14/h1-3,6-9,12,14H,4-5,10-11H2,(H,31,36)(H,32,34,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDPMAXSABUPRJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC3=C(S2)N=C(C=C3)OC4=CC(=C(C=C4)F)NC(=O)C5=C(C(=CC=C5)C6(CC6)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H19ClFN5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



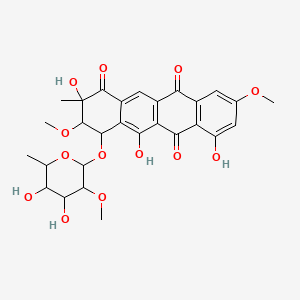
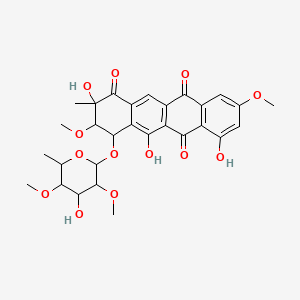

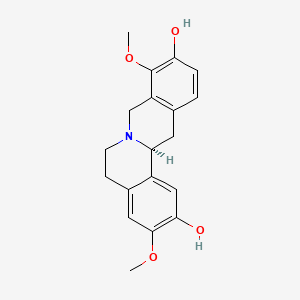

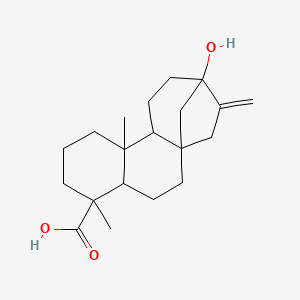


![4-({[(4-Tert-Butylphenyl)sulfonyl]amino}methyl)-N-(Pyridin-3-Yl)benzamide](/img/structure/B1681145.png)



